molecular formula C7H7ClN2O3 B1388839 2,6-Dimethoxypyrimidine-4-carbonyl chloride CAS No. 52759-24-7

2,6-Dimethoxypyrimidine-4-carbonyl chloride

Cat. No. B1388839
CAS RN: 52759-24-7
M. Wt: 202.59 g/mol
InChI Key: QRFCKJLIWRJZOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 2,6-Dimethoxypyrimidine-4-carbonyl chloride, involves various methods. One approach involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source . Another method involves the use of organolithium reagents .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethoxypyrimidine-4-carbonyl chloride consists of a pyrimidine ring substituted with two methoxy groups at positions 2 and 6 and a carbonyl chloride group at position 4 .

Scientific Research Applications

Summary of the Application

Pyrimidines, including 2,6-Dimethoxypyrimidine-4-carbonyl chloride, have been found to display a range of pharmacological effects including anti-inflammatory activities .

Methods of Application or Experimental Procedures

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Pesticide Intermediates

Summary of the Application

2-amino-4,6-dimethoxypyrimidine (ADM), which can be prepared from 2,6-Dimethoxypyrimidine-4-carbonyl chloride, is one of the most important pesticide intermediates .

Methods of Application or Experimental Procedures

ADM is prepared from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents .

Results or Outcomes

The best conversion (87.7 %) of ADH and selectivity (40.5 %) toward ADM were achieved under optimized conditions .

3. Antioxidant Activities

Summary of the Application

Pyrimidines, including 2,6-Dimethoxypyrimidine-4-carbonyl chloride, have been found to display a range of pharmacological effects including antioxidant activities .

Methods of Application or Experimental Procedures

The antioxidant effects of pyrimidines are attributed to their ability to neutralize free radicals and reactive oxygen species, which are known to cause oxidative stress and damage to cellular components .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

4. Synthesis of Environmentally Friendly Pesticides

Summary of the Application

2-amino-4,6-dimethoxypyrimidine (ADM), which can be prepared from 2,6-Dimethoxypyrimidine-4-carbonyl chloride, is used for the synthesis of some effective and environmentally friendly pesticides, such as sulfonylurea herbicides .

Methods of Application or Experimental Procedures

ADM is prepared from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents .

Results or Outcomes

The best conversion (87.7 %) of ADH and selectivity (40.5 %) toward ADM were achieved under optimized conditions .

5. Synthesis of Functionalized Pyridines

Summary of the Application

Functionalized pyridines, which are important in various fields including pharmaceuticals and materials science, can be synthesized from pyrimidines .

Methods of Application or Experimental Procedures

The synthesis involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .

Results or Outcomes

This method provides an efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines .

6. Antiviral Activities

Summary of the Application

Pyrimidines, including 2,6-Dimethoxypyrimidine-4-carbonyl chloride, have been found to display a range of pharmacological effects including antiviral activities .

Methods of Application or Experimental Procedures

The antiviral effects of pyrimidines are attributed to their ability to inhibit the replication of various viruses .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .

Safety And Hazards

The safety data sheet for a related compound, 6-Chloro-2,4-dimethoxypyrimidine, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,6-dimethoxypyrimidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-12-5-3-4(6(8)11)9-7(10-5)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFCKJLIWRJZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80664907
Record name 2,6-Dimethoxypyrimidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxypyrimidine-4-carbonyl chloride

CAS RN

52759-24-7
Record name 2,6-Dimethoxypyrimidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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